molecular formula C21H24ClN3O3 B2947913 N1-(2-chlorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide CAS No. 954026-86-9

N1-(2-chlorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide

Cat. No.: B2947913
CAS No.: 954026-86-9
M. Wt: 401.89
InChI Key: JLAFHEWBBQNAOE-UHFFFAOYSA-N
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Description

N1-(2-chlorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide is a complex organic compound characterized by its unique chemical structure. This compound features a chlorophenyl group, a morpholino group, and an oxalamide moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-chlorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide typically involves multiple steps, starting with the preparation of the chlorophenyl group and the morpholino group. These groups are then coupled using appropriate reagents and reaction conditions to form the final oxalamide compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N1-(2-chlorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide may be studied for its potential biological activities, such as antimicrobial or antiviral properties.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its interactions with biological targets can be explored for therapeutic purposes.

Industry: In the industrial sector, this compound may find applications in the development of new materials or chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which N1-(2-chlorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • N1-(2-chlorophenyl)-2-bromoacetamide

  • N1-(2-chlorophenyl)-2-phenylacetamide

Uniqueness: N1-(2-chlorophenyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3/c22-17-9-4-5-10-18(17)24-21(27)20(26)23-11-6-12-25-13-14-28-19(15-25)16-7-2-1-3-8-16/h1-5,7-10,19H,6,11-15H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAFHEWBBQNAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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